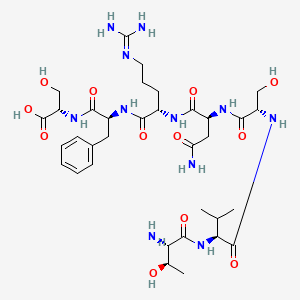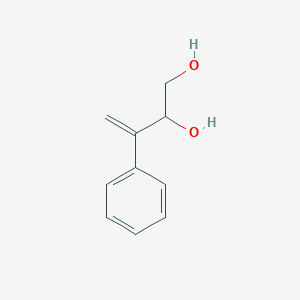
3-Butene-1,2-diol, 3-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Butene-1,2-diol, 3-phenyl- is an organic compound with the molecular formula C10H12O2 It is a diol, meaning it contains two hydroxyl groups (-OH), and it features a phenyl group (a benzene ring) attached to the third carbon of the butene chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-Butene-1,2-diol, 3-phenyl- can be synthesized through several methods. One common approach involves the hydroxylation of alkenes. For instance, the hydroxylation of 3-phenyl-1-butene using osmium tetroxide (OsO4) as a catalyst can yield 3-Butene-1,2-diol, 3-phenyl- under mild conditions . Another method involves the deoxydehydration (DODH) of erythritol, a biobased precursor, in a continuous flow process .
Industrial Production Methods
Industrial production of 3-Butene-1,2-diol, 3-phenyl- typically involves the use of high-temperature and high-pressure conditions to optimize yield and efficiency. The continuous flow process mentioned earlier is particularly advantageous for industrial applications due to its scalability and robustness .
Análisis De Reacciones Químicas
Types of Reactions
3-Butene-1,2-diol, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert it into saturated diols.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Produces carbonyl compounds such as aldehydes and ketones.
Reduction: Yields saturated diols.
Substitution: Results in the formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
3-Butene-1,2-diol, 3-phenyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It serves as a building block for the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-Butene-1,2-diol, 3-phenyl- involves its interaction with various molecular targets. For instance, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of carbonyl compounds . The specific pathways and intermediates depend on the reaction conditions and the nature of the reagents used.
Comparación Con Compuestos Similares
Similar Compounds
3-Phenyl-1,2-propanediol: Similar structure but with a different carbon chain length.
3-Phenyl-1,2-ethanediol: Another diol with a shorter carbon chain.
3-Phenyl-1-butanol: Contains a hydroxyl group but lacks the second hydroxyl group present in 3-Butene-1,2-diol, 3-phenyl-.
Uniqueness
3-Butene-1,2-diol, 3-phenyl- is unique due to its specific arrangement of hydroxyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and industrial applications.
Propiedades
Número CAS |
188481-67-6 |
|---|---|
Fórmula molecular |
C10H12O2 |
Peso molecular |
164.20 g/mol |
Nombre IUPAC |
3-phenylbut-3-ene-1,2-diol |
InChI |
InChI=1S/C10H12O2/c1-8(10(12)7-11)9-5-3-2-4-6-9/h2-6,10-12H,1,7H2 |
Clave InChI |
VYQFJGZTBGKQAV-UHFFFAOYSA-N |
SMILES canónico |
C=C(C1=CC=CC=C1)C(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-Propanediol, 2,2-bis[(4-phenyl-1H-1,2,3-triazol-1-yl)methyl]-](/img/structure/B14255632.png)

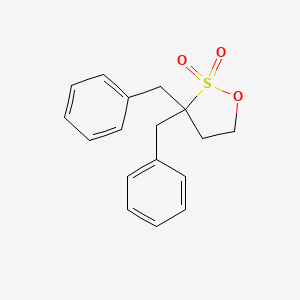
![Pyridinium, 3-methyl-1-[(1R)-1-phenylethyl]-, chloride](/img/structure/B14255645.png)
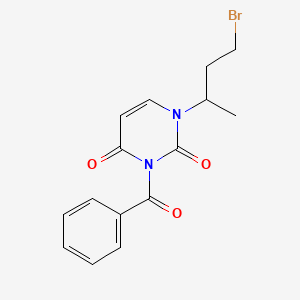
![N-{1-[(2,6-dimethylphenyl)amino]-2-methyl-1-oxopropan-2-yl}-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B14255651.png)
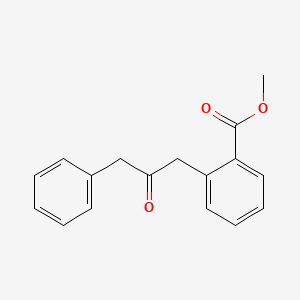
![3-[Tris(2-methyl-2-phenylpropyl)stannyl]prop-2-en-1-ol](/img/structure/B14255670.png)
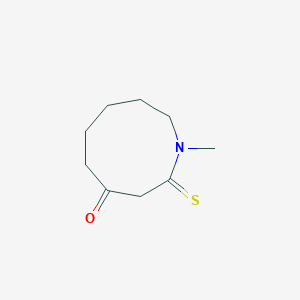
![Hexanoyl chloride, 6-[(1-oxononyl)amino]-](/img/structure/B14255685.png)
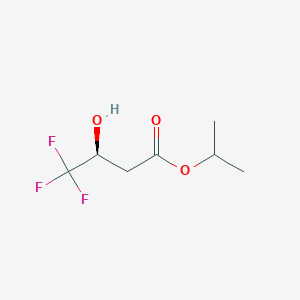
![3H-Naphtho[2,1-b]pyran, 3,3-diphenyl-8-(2-thienyl)-](/img/structure/B14255690.png)
